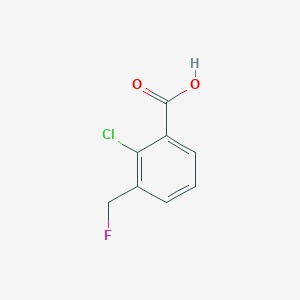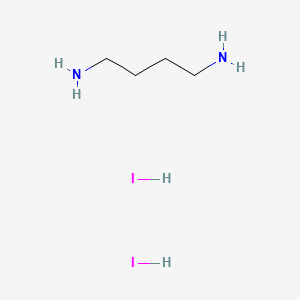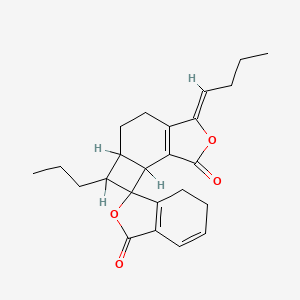
Angelicide
Übersicht
Beschreibung
Angelicide is an active compound that can be isolated from the medicinal plant dang-gui (A. sinensis) . It has a molecular weight of 380.48 and its chemical formula is C24H28O4 .
Molecular Structure Analysis
The molecular structure of Angelicide is represented by the formula C24H28O4 . The SMILES representation of Angelicide is CCCC1C(C(CCC=C2)=C2C3=O)(O3)C4([H])C1([H])CCC(/C5=C/CCC)=C4C(O5)=O .Wissenschaftliche Forschungsanwendungen
Herbicide Tolerance in Medicago spp.
A study by Oldach et al. (2008) explored the development of a strand medic cultivar, Medicago littoralis 'Angel', with tolerance to sulfonylurea herbicides. This tolerance is crucial in cereal-livestock farming zones, where such herbicides are widely used. The research identified a single dominant gene controlling the herbicide tolerance, a point mutation in the acetolactate synthase gene, providing insights for introgression of this trait in annual medic improvement programs (Oldach et al., 2008).
γ-Globin mRNA Accumulation in Erythroid Cells
Lampronti et al. (2003) investigated the ability of angelicin, a chemical structurally related to psoralens, to increase the expression of γ-globin genes in human erythroid cells. This research is significant in the context of treating hematological disorders like β-thalassemia and sickle cell anemia, as angelicin showed a stronger induction of erythroid differentiation and γ-globin mRNA accumulation compared to other treatments (Lampronti et al., 2003).
Pesticide Research and Application Technology
Fishel (2019) focused on the experimental use of pesticides, which involves formal research efforts to scientifically assess the pest control potential of a registered pesticide. This encompasses the development of application systems, drift management, efficacy enhancement, and remote sensing, providing a comprehensive overview of pesticide application technology (Fishel, 2019).
Biological Potential of Angelicin
A study by Mahendra et al. (2020) highlighted the biological potential of angelicin, a furocoumarin compound. Angelicin has demonstrated anti-cancer properties, anti-inflammatory activity, pro-osteogenesis, and pro-chondrogenic effects, among other bioactivities. This research underscores angelicin's potential in therapies for various ailments like cancer, osteoporosis, and neurodegeneration (Mahendra et al., 2020).
Chemical Approaches to Crop Protection
Graham-Bryce (1981) discussed the use of chemical agents in crop protection, emphasizing the need for greater attention to application methods and the properties that determine redistribution and biological availability. The paper suggests exploring alternative chemical approaches and integrating chemical methods with other control strategies for effective pest management (Graham-Bryce, 1981).
Safety and Hazards
While handling Angelicide, it’s advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
(3'Z)-3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSOMZQRYGBSKN-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Angelicide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



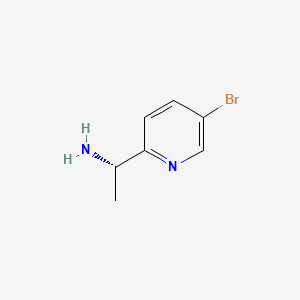
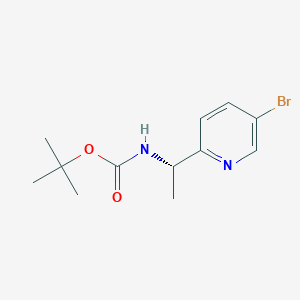

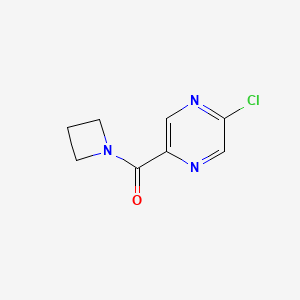
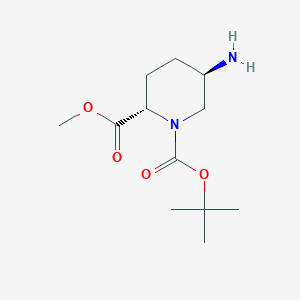


![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)



![methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B3030540.png)
